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Compound of Interest

Compound Name: rac 7-Hydroxy Efavirenz

CAS No.: 205754-50-3

Cat. No.: B023507

Get Quote

Executive Summary & Impurity Profile
What is rac 7-Hydroxy Efavirenz? rac 7-Hydroxy Efavirenz (CAS: 205754-50-3) is the

racemic mixture of the 7-hydroxylated metabolite of the antiretroviral drug Efavirenz (EFV).

While Efavirenz is administered as the pure (S)-enantiomer, the 7-hydroxy analog is critical in

two distinct contexts:

Metabolite Profiling (DMPK): It is a minor metabolite formed primarily by CYP2A6 (distinct

from the major 8-hydroxy metabolite formed by CYP2B6).

Impurity Profiling (CMC): It serves as a reference marker for oxidative degradation products

or process-related impurities during synthesis.

Critical Analytical Challenge: The primary challenge is differentiating 7-Hydroxy Efavirenz from

its regioisomer, 8-Hydroxy Efavirenz, and separating the enantiomers if chiral purity is required.
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Compound Structure Note MW (Da)
Key
Characteristic

Primary
Formation

Efavirenz (EFV)
Parent (S-

enantiomer)
315.67

High logP

(Lipophilic)
N/A

7-Hydroxy EFV -OH at pos. 7 331.67 Regioisomer 1 CYP2A6 (Minor)

8-Hydroxy EFV -OH at pos. 8 331.67 Regioisomer 2 CYP2B6 (Major)

8,14-Dihydroxy

EFV
Di-hydroxylated 347.67

Secondary

Metabolite
CYP2B6

Chromatographic Method Development (Achiral)
Objective: Separate 7-OH EFV, 8-OH EFV, and Parent EFV.

Protocol A: Regioisomer Separation (UPLC/HPLC)
Why this works: Standard C18 columns often fail to resolve the 7-OH and 8-OH regioisomers

due to similar hydrophobicity. A Biphenyl or Phenyl-Hexyl stationary phase is recommended

because the π-π interactions differ based on the position of the hydroxyl group on the

benzoxazinone ring.

Instrument Parameters:

Column: Kinetex Biphenyl or Phenomenex Luna Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm or

equivalent).

Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

Mobile Phase B: Methanol (MeOH provides better selectivity for these isomers than ACN).

Gradient:

0-1 min: 30% B

1-8 min: 30% -> 70% B
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8-10 min: 70% -> 95% B

Flow Rate: 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC scaled).

Detection: UV @ 245 nm (Max absorption for benzoxazinone core).

System Suitability Criteria (SST):

Resolution (Rs): > 1.5 between 7-OH and 8-OH EFV.

Tailing Factor: < 1.5 (Phenolic -OH can cause tailing; ensure end-capping).

Visualizing the Separation Logic

Typical Elution Order (RP)

Sample: EFV + Metabolites Column Selection

C18 Column

Biphenyl/Phenyl-Hexyl

Co-elution of
7-OH & 8-OH likely

Baseline Separation
(Pi-Pi Interaction)

8-OH < 7-OH < EFV
(Polarity Driven)

Click to download full resolution via product page

Caption: Decision tree for column selection emphasizing the necessity of Phenyl phases for

regioisomer resolution.

Chiral Resolution (The "rac" Factor)
Issue: You purchased "rac 7-Hydroxy Efavirenz." This contains both (S)-7-OH and (R)-7-OH.

Application: If you are analyzing patient samples, you will likely only see (S)-7-OH (derived

from the (S)-EFV drug). However, to quantitate it accurately using a racemic standard, you

must ensure your achiral method does not separate the enantiomers (creating split peaks) OR

use a chiral method to identify the specific enantiomer.

Protocol B: Chiral Separation
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Why this works: Amylose-based columns are the industry standard for Efavirenz derivatives.

Column: Lux Amylose-2 (Amylose tris(5-chloro-2-methyl phenyl carbamate)).[1][2]

Mode: Polar Organic or Reversed Phase.

Mobile Phase: 0.1% Formic Acid in Water (45%) / Acetonitrile (55%).[1][2]

Flow Rate: 1.0 mL/min.

Expected Result: Baseline separation of (R) and (S) enantiomers.

Note: In biological samples, confirm the peak aligns with the expected metabolic

enantiomer (usually S).

Mass Spectrometry Identification
Objective: Confirm identity in complex matrices (Plasma/Urine).

Ionization: ESI Negative Mode (Preferred for phenolic/benzoxazinone compounds).

Note: Positive mode is possible ([M+H]+ = 332.67) but often less sensitive for the

hydroxylated metabolites.

MS/MS Transitions (ESI-):

Analyte Precursor (m/z) Product (m/z) Mechanism

Efavirenz 314.0 [M-H]⁻ 242.0

Loss of

cyclopropylacetylene

+ Cl pattern

7-Hydroxy EFV 330.0 [M-H]⁻ 258.0

Loss of

cyclopropylacetylene

+ OH retention

8-Hydroxy EFV 330.0 [M-H]⁻ 258.0

Indistinguishable by

MS alone (Requires

HPLC)
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Key Diagnostic: Look for the Chlorine Isotope Pattern (3:1 ratio of M : M+2). Both EFV and 7-

OH EFV retain the chlorine atom. If the isotope pattern is lost, it is not an EFV-related impurity.

Troubleshooting & FAQs
Q1: My 7-Hydroxy Efavirenz peak is splitting into two
peaks on my C18 column. Why?
A: This is likely atropisomerism or partial chiral separation.

Cause: While C18 is technically achiral, certain high-density phases can show partial

selectivity for the "rac" mixture under specific pH conditions.

Fix: Increase column temperature to 40-45°C to collapse the peaks, or switch to a column

with lower steric selectivity if you only want a single "quantification" peak for the racemate.

Q2: The elution order of 7-OH and 8-OH seems reversed
compared to literature. Is this normal?
A: Yes, this is highly pH-dependent.

Mechanism:[3][4][5] The pKa of the phenolic -OH is ~9-10. However, the pKa of the

carbamate nitrogen is lower.

Observation: In acidic mobile phase (0.1% Formic Acid), 8-OH typically elutes before 7-OH.

In neutral/basic buffers (Ammonium Acetate pH 6.8), the elution order may shift or resolution

may degrade.

Recommendation: Stick to acidic pH (Formic/Acetic acid) for consistent retention behavior.

Q3: I see a peak with m/z 330 but it doesn't match the 7-
OH retention time. What is it?
A: This is likely 8-Hydroxy Efavirenz (the major metabolite) or Efavirenz N-oxide.

Verification: Check the fragmentation.[3][5][6] N-oxides often show a characteristic loss of 16

Da (Oxygen). Hydroxy metabolites show loss of water (18 Da) or CO2 (44 Da). 7-OH and 8-
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OH must be distinguished by retention time using a verified standard.

Q4: Can I use the rac-7-OH standard to quantitate the
(S)-7-OH metabolite in plasma?
A: Yes, provided your method is achiral.

Protocol: If your HPLC method elutes (R) and (S) as a single peak, you can use the racemic

standard. The detector response (UV or MS) for the enantiomers is identical in an achiral

environment.

Calculation: Prepare your calibration curve using the rac-standard. The concentration you

calculate represents the total. Since the patient sample is 100% (S), the quantification

remains valid.
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Caption: Metabolic pathway of Efavirenz highlighting the parallel formation of 7-OH and 8-OH

metabolites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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